

AF 555 NHS Ester: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: AF 555 NHS ester

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Introduction

Alexa Fluor™ 555 (AF 555) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and water-soluble fluorescent dye ideal for labeling proteins and other biomolecules in live-cell imaging applications.[1][2] The NHS ester moiety reacts efficiently with primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and specific labeling of targets of interest.[3] Its bright orange-red fluorescence, with excitation and emission maxima at approximately 555 nm and 572 nm respectively, makes it compatible with common laser lines and filter sets.[2] AF 555 is characterized by its high quantum yield and photostability, allowing for sensitive detection and prolonged imaging of dynamic cellular processes with minimal phototoxicity.[1][4] These properties make it an excellent choice for a variety of live-cell imaging applications, including cell surface protein labeling, receptor trafficking studies, and high-resolution microscopy.[5][6]

Key Applications in Live-Cell Imaging

- **Cell Surface Protein Labeling:** Covalently label and visualize cell surface proteins to study their distribution, dynamics, and interactions.[5][6]
- **Receptor Internalization and Trafficking:** Track the endocytosis and subsequent intracellular trafficking of cell surface receptors in real-time.[5][7]

- Pulse-Chase Experiments: Investigate the temporal dynamics of protein synthesis, turnover, and localization by sequential labeling.[\[5\]](#)
- High-Resolution Microscopy: The brightness and photostability of AF 555 make it suitable for advanced imaging techniques such as confocal and super-resolution microscopy.[\[4\]](#)

Quantitative Data Presentation

The selection of a suitable fluorophore is a critical step in designing successful live-cell imaging experiments. The following table summarizes the key photophysical properties of AF 555 in comparison to other commonly used fluorescent dyes in a similar spectral range.

Property	AF 555	Cy3	DyLight 549	TMR
Excitation Max (nm)	~555	~550	~550	~552
Emission Max (nm)	~572	~570	~568	~574
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~155,000	~150,000	~150,000	~95,000
Quantum Yield	High	~0.15	Not Reported	~0.11
Photostability	High	Moderate	High	Moderate
Brightness	High	Moderate	High	Moderate

Note: The performance of fluorescent dyes can be influenced by experimental conditions such as the local environment, excitation light intensity, and imaging buffer.[\[8\]](#) Brightness is a product of the molar extinction coefficient and quantum yield.[\[9\]](#)

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins in Live Cells

This protocol describes a general procedure for the non-specific labeling of primary amines on cell surface proteins.

Materials:

- **AF 555 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Live-cell imaging medium
- Adherent or suspension cells

Procedure:

- Preparation of **AF 555 NHS Ester** Stock Solution:
 - Allow the vial of **AF 555 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the **AF 555 NHS ester** in anhydrous DMSO to a final concentration of 1-10 mg/mL.[\[8\]](#)
 - Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[\[10\]](#)
- Cell Preparation:
 - For adherent cells: Culture cells on coverslips or in imaging dishes to the desired confluency.
 - For suspension cells: Harvest cells and wash once with PBS by centrifugation.
- Labeling Reaction:
 - Wash the cells twice with ice-cold PBS to minimize membrane turnover.[\[8\]](#)

- Prepare the labeling solution by diluting the **AF 555 NHS ester** stock solution in ice-cold PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.[8]
- Incubate the cells with the labeling solution for 15-30 minutes on ice or at room temperature, protected from light.[8] Shorter incubation times (≤5 minutes) can be sufficient for rapid labeling.[6][11]
- Washing and Imaging:
 - Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted dye.[8]
 - Replace the PBS with pre-warmed complete cell culture medium or a suitable live-cell imaging buffer.[12]
 - Proceed with live-cell imaging using appropriate fluorescence microscopy settings.

Protocol 2: Labeling of a Specific Protein of Interest with an AF 555-Conjugated Antibody

This protocol outlines the procedure for labeling a specific cell surface protein using a primary antibody conjugated to **AF 555 NHS ester**.

Materials:

- Primary antibody specific to the protein of interest
- **AF 555 NHS ester**
- Anhydrous DMSO
- Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)
- PBS, pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)

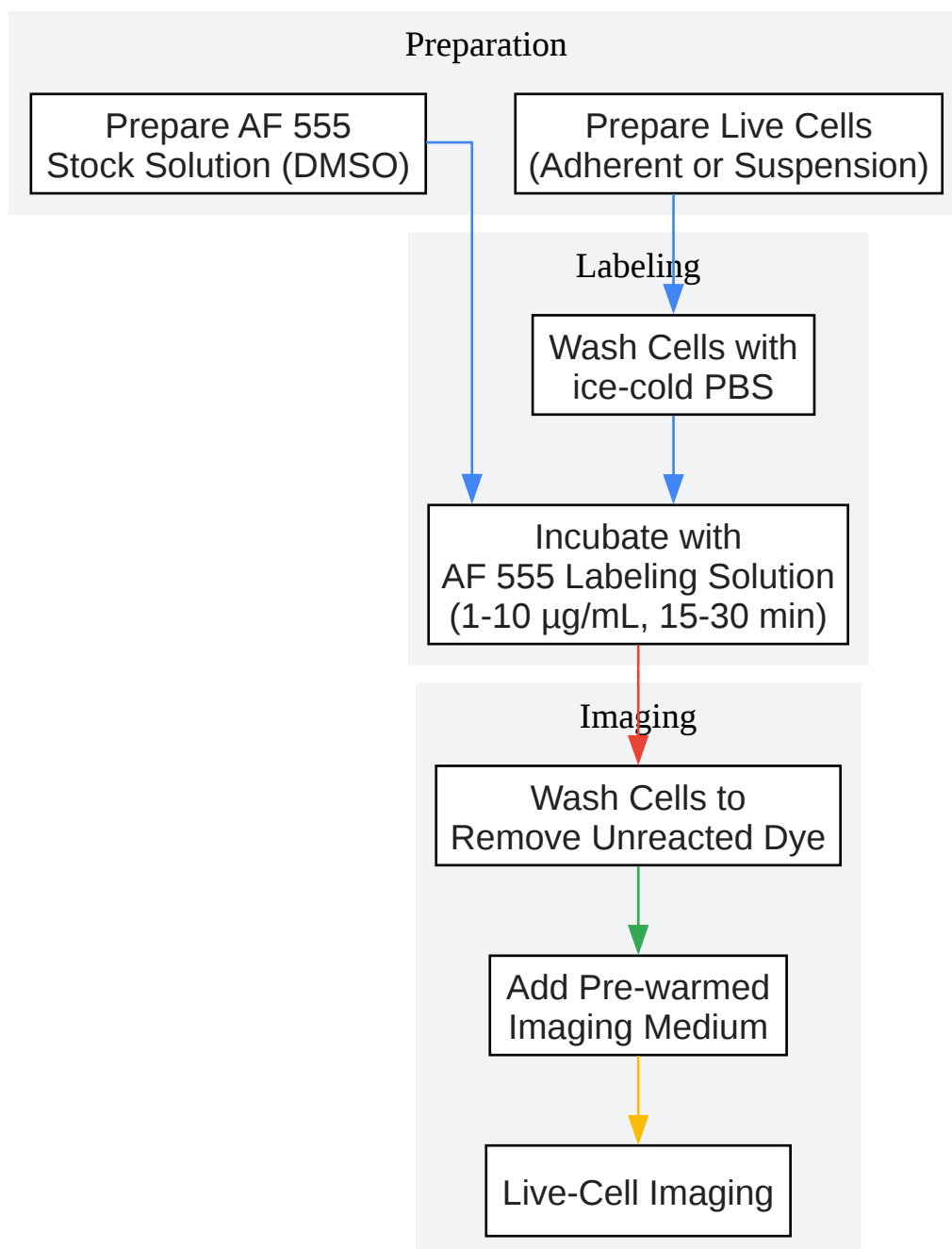
- Live cells expressing the protein of interest

Procedure:

- Antibody-AF 555 Conjugation:
 - Prepare a 10 mg/mL stock solution of **AF 555 NHS ester** in anhydrous DMSO.[\[10\]](#)
 - Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M Sodium Bicarbonate buffer.[\[10\]](#)
 - Add the **AF 555 NHS ester** solution to the antibody solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but should be optimized experimentally.[\[8\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[\[8\]](#)[\[10\]](#)
 - Purify the conjugate by separating the labeled antibody from the unreacted dye using a size-exclusion chromatography column.[\[8\]](#)
- Live-Cell Labeling:
 - Culture cells expressing the protein of interest on a suitable imaging dish.
 - Wash the cells twice with PBS.
 - Dilute the AF 555-conjugated antibody to the desired working concentration (typically 1-10 µg/mL) in live-cell imaging medium.[\[5\]](#)
 - Incubate the cells with the antibody solution for 30-60 minutes at 37°C.[\[5\]](#)
 - Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound antibody.[\[5\]](#)
 - Proceed with imaging.

Mandatory Visualizations

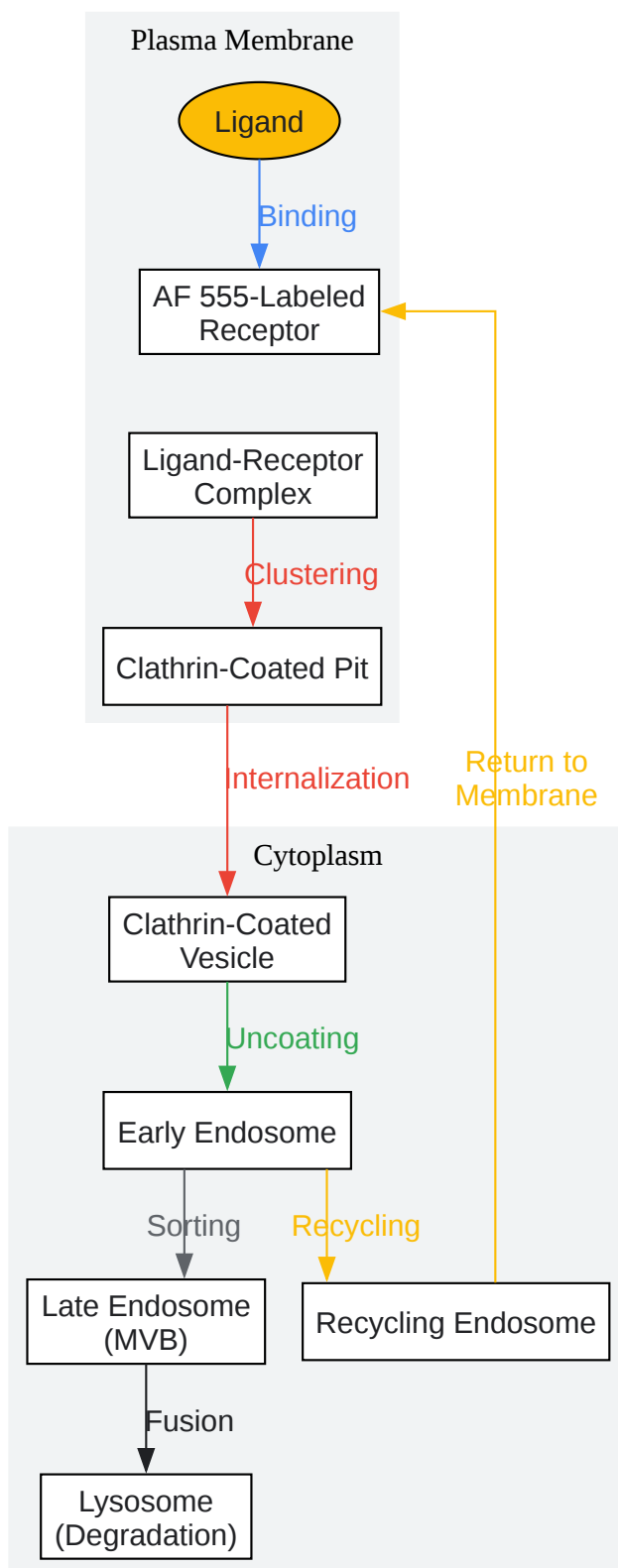
Experimental Workflow for Cell Surface Protein Labeling



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Caption: Workflow for direct labeling of cell surface proteins.

Signaling Pathway: Receptor-Mediated Endocytosis



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Caption: Tracking receptor-mediated endocytosis with AF 555.

Considerations for Live-Cell Imaging

- **Cytotoxicity:** High concentrations of NHS esters or prolonged incubation times can be cytotoxic.[13] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions that provide sufficient signal with minimal impact on cell viability and function. A cell viability assay (e.g., MTT assay) can be used to assess cytotoxicity.[5]
- **Buffer Composition:** Avoid buffers containing primary amines, such as Tris or glycine, during the labeling step as they will compete with the target proteins for reaction with the NHS ester.
- **Phototoxicity and Photobleaching:** To minimize phototoxicity and photobleaching during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[12] Consider using an onstage incubator to maintain optimal cell health during long-term imaging experiments.[12]

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